6-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c1-29-15-4-2-12-8-17(26-16(12)9-15)19(28)25-14-6-7-27(11-14)18-5-3-13(10-24-18)20(21,22)23/h2-5,8-10,14,26H,6-7,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUJPHMFTZENPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Indole moiety: Known for its role in various biological activities.
- Pyridine ring: The trifluoromethyl substitution enhances lipophilicity and may influence receptor binding.
- Pyrrolidine group: Often associated with neuroactive properties.
Molecular Formula and Weight
- Molecular Formula : C18H20F3N3O2
- Molecular Weight : 363.37 g/mol
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Notably:
- G Protein-Coupled Receptors (GPCRs) : The indole structure may facilitate binding to GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in inflammatory pathways, similar to other compounds within its structural class .
Antiinflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyridine have shown IC50 values in the low micromolar range against pro-inflammatory cytokines such as TNFα and IL-6 . The specific activity of our compound remains to be fully elucidated but is expected to align with these findings.
Neuroactivity
The presence of the pyrrolidine group suggests potential neuroactive properties. Compounds with similar configurations have been studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of related compounds:
These results indicate that modifications in the chemical structure can lead to significant changes in biological activity.
Study on Inflammatory Response
A study published in MDPI explored the effects of similar compounds on inflammatory responses in human cell lines. The results indicated that certain derivatives effectively reduced cytokine production, suggesting a pathway for therapeutic development against inflammatory diseases .
Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of related indole derivatives. The findings demonstrated modulation of neurotransmitter release, which could be beneficial for treating conditions like depression or anxiety disorders .
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its pharmacological properties, particularly as an agonist for specific receptors. It has been shown to interact with the APJ receptor, which is implicated in various physiological processes including cardiovascular regulation and neuroprotection. The synthesis and characterization of this compound indicate its potential as a therapeutic agent in treating conditions related to these pathways .
Synthesis and Derivatives
The synthesis of 6-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide involves multiple steps including the formation of indole derivatives through methods such as Fischer cyclization and amidation reactions. Its derivatives have also been synthesized, enhancing its pharmacological profile and expanding its application scope .
Research has demonstrated that this compound exhibits notable biological activity, particularly in inhibiting certain enzymes that are critical in disease mechanisms. For instance, it has been studied for its inhibitory effects on phospholipase A2, an enzyme linked to inflammatory responses . This inhibition can be pivotal in developing anti-inflammatory drugs.
Case Study 1: Cardiovascular Research
In a study exploring the effects of APJ receptor agonists, this compound was evaluated for its ability to modulate blood pressure and heart function in animal models. The results indicated a significant reduction in systolic blood pressure, suggesting its potential use in treating hypertension .
Case Study 2: Neurological Applications
Another study investigated the neuroprotective effects of this compound against neurodegenerative diseases. The compound was found to enhance neuronal survival under stress conditions, indicating its possible application in therapies for conditions like Alzheimer's disease .
Data Table: Summary of Key Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The evidence highlights several related compounds with analogous structural motifs. Below is a comparative analysis based on synthesis, substituent effects, and pharmacological relevance:
Critical Analysis of Substituent Effects
Trifluoromethyl Pyridine Motif : The 5-(trifluoromethyl)pyridin-2-yl group, present in the target compound and 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde, is associated with improved pharmacokinetic properties due to electron-withdrawing effects and resistance to oxidative metabolism .
Indole vs.
Pyrrolidine vs. Piperidine Rings : Pyrrolidine (5-membered) in the target compound may confer greater conformational flexibility compared to piperidine (6-membered) in , affecting binding pocket accessibility.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
